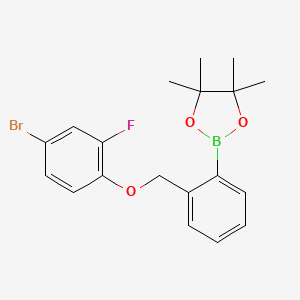

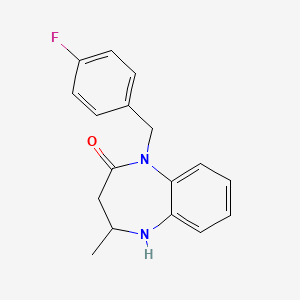

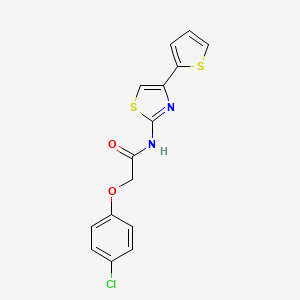

![molecular formula C21H24N2O2 B2698422 4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 923103-70-2](/img/structure/B2698422.png)

4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that compounds with similar structures, such as those containing piperazine rings, have been used as building blocks in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones2.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide”. However, similar compounds have been synthesized and characterized using techniques like FT-IR, 1H & 13C NMR, and LCMS2.Molecular Structure Analysis

The molecular structure of “4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide” is not readily available. However, compounds with similar structures have been analyzed using single crystal X-ray diffraction analysis2.Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide”.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide” are not readily available.Scientific Research Applications

-

Scientific Field : Organic Chemistry

- Application : Synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

- Method : An efficient one-pot two-step synthesis was reported by a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .

- Results : The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as a key synthetic intermediate of other valuable pyrazole derivatives .

-

Scientific Field : Organic Chemistry

- Application : Synthesis of N-tert-butyl amides

- Method : The utility of Cu(OTf)2 as the catalyst for the synthesis of a series of N-tert-butyl amides in excellent isolated yields via the reaction of nitriles (alkyl, aryl, benzyl, and furyl nitriles) with di-tert-butyl dicarbonate is described .

- Results : Cu(OTf)2 is a highly stable and efficient catalyst for the present Ritter reaction under solvent-free conditions at room temperature .

-

Scientific Field : Microbiology

- Application : Antimicrobial activity

- Method : The method of application or experimental procedures were not specified in the source .

- Results : Compound 4d showed moderate activity with MIC 50 µg/ml against four strains viz. S. aureus, E. faecalis, E. coli, and K. pneumoniae and weak activity against P. aeruginosa .

-

Scientific Field : Medicinal Chemistry

- Application : Anti-tubercular agents

- Method : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

-

Scientific Field : Organic Chemistry

- Application : Synthesis of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene

- Method : The compound was synthesized with new methods from 4-tert-octylphenol via bromination, benzyl protection and halogen exchange reaction .

- Results : Improved yield and easy purification benefit this method .

-

Scientific Field : Neurobiology

- Application : Prevention of astrocyte cell death induced by Aβ 1-42

- Method : The method of application or experimental procedures were not specified in the source .

- Results : In vitro studies suggested that tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate named the M4 compound can act as both β-secretase and an acetylcholinesterase inhibitor, preventing the amyloid beta peptide (Aβ) aggregation and the formation of fibrils (fAβ) from Aβ 1-42 .

- Application : Anti-tubercular agents

- Method : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

- Application : Synthesis of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene

- Method : The compound was synthesized with new methods from 4-tert-octylphenol via bromination, benzyl protection and halogen exchange reaction .

- Results : Improved yield and easy purification benefit this method .

- Application : Synthesis of methylated alkanes and ketones

- Method : In the synthesis of methylated alkanes and ketones via Ni-catalyzed methylation of unactivated alkyl halides and acid chlorides .

- Results : The results or outcomes of this application were not specified in the source .

- Application : Prevention of astrocyte cell death induced by Aβ 1-42

- Method : The method of application or experimental procedures were not specified in the source .

- Results : In vitro studies suggested that tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate named the M4 compound can act as both β-secretase and an acetylcholinesterase inhibitor, preventing the amyloid beta peptide (Aβ) aggregation and the formation of fibrils (fAβ) from Aβ 1-42 .

Safety And Hazards

The safety and hazards associated with “4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide” are not known. It’s always important to handle chemical compounds with care and follow appropriate safety protocols.

Future Directions

The future directions for “4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide” are not clear due to the limited information available. However, compounds with similar structures have been used in diverse scientific research areas due to their unique properties3.

Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, it would be best to refer to specific scientific literature or consult with a chemical expert.

properties

IUPAC Name |

4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-21(2,3)16-11-9-15(10-12-16)20(25)22-17-6-4-7-18(14-17)23-13-5-8-19(23)24/h4,6-7,9-12,14H,5,8,13H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMBMHGRKZCDRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

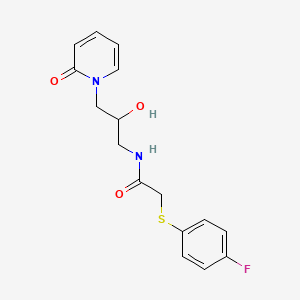

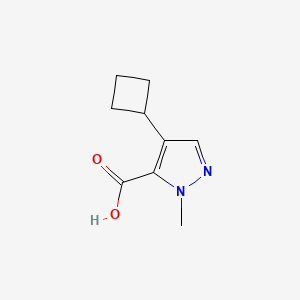

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B2698349.png)

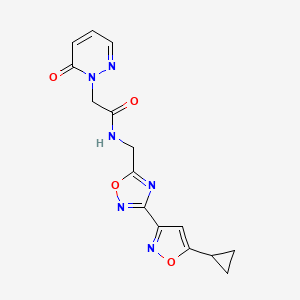

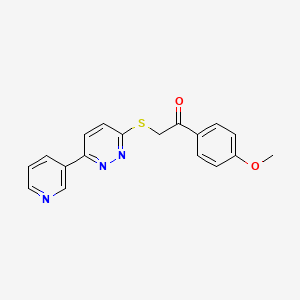

![1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-phenylurea](/img/structure/B2698353.png)

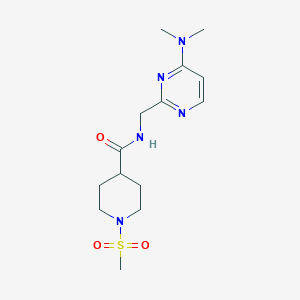

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2698358.png)

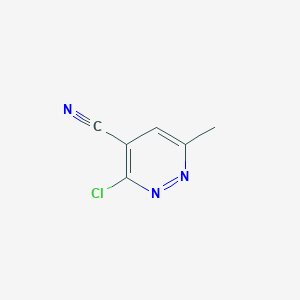

![1,3-dimethyl-6-propyl-5-((4-(trifluoromethyl)benzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2698362.png)